5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound can be synthesized through various organic reactions, primarily involving the formation of oxadiazole and pyrazolo-triazine rings. Its structure has been characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
This compound is classified under heterocyclic compounds, specifically as a derivative of pyrazolo-triazine. It features multiple functional groups including methoxy and ethoxy substituents, which may influence its reactivity and biological activity.
The synthesis of 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, reaction time, and solvent choice must be carefully controlled. Continuous flow reactors may enhance efficiency during industrial-scale synthesis.
The molecular formula of 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is . Its structure includes:
The compound's InChI identifier is InChI=1S/C24H22N6O4/c1-4-16-6-8-17(9-7-16)19-11-13-23(29)28(26-19)15-22-25-24(27-32-22)18-10-12-20(31-5-2)21(14-18)30-3/h6-14H,4-5,15H2,1-3H3 .
5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical transformations:
Each reaction type requires specific conditions (temperature, solvent) to achieve optimal yields and selectivity in product formation.
The mechanism of action for 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with biological targets such as enzymes or receptors:
Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.
The physical properties of 5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one include:
Property | Value |
---|---|
Molecular Weight | 458.48 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its solubility varies depending on the solvent used.
5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-y]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin - 4-one has several applications in scientific research:
This compound's diverse applications highlight its potential significance in both medicinal and materials science fields. Further research is warranted to explore its full capabilities and mechanisms of action in various biological contexts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: